molecular formula C20H32O4 B10765656 (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid

(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid

Cat. No.: B10765656
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-GFZRSFRXSA-N
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Description

(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid is a complex organic compound belonging to the class of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids, primarily arachidonic acid. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and conjugated double bonds, making it a significant molecule in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable polyunsaturated fatty acid, such as arachidonic acid.

    Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through enzymatic or chemical hydroxylation. Enzymes like lipoxygenases are often used for regioselective hydroxylation.

    Double Bond Formation: The formation of conjugated double bonds is facilitated by specific reaction conditions, including the use of catalysts and controlled temperature settings.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using biotechnological processes. Enzymatic methods are preferred due to their specificity and efficiency. The use of genetically engineered microorganisms to produce the required enzymes is a common approach in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups, resulting in different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

    Oxidized Derivatives: Formation of keto and aldehyde groups.

    Reduced Derivatives: Saturated fatty acids.

    Substituted Derivatives: Various functionalized eicosanoids.

Scientific Research Applications

(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.

    Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and disorders related to eicosanoid metabolism.

    Industry: Utilized in the development of bio-based materials and as a precursor for synthesizing other bioactive compounds.

Mechanism of Action

The mechanism of action of (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as receptors and enzymes involved in eicosanoid pathways. It acts as a signaling molecule, modulating various biological processes, including inflammation, immune response, and cell proliferation. The compound’s effects are mediated through its binding to specific receptors, leading to the activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R,7E,9E,11Z)-5,6-dihydroxy-15-oxoicosa-7,9,11,13-tetraenoic acid: Another eicosanoid with similar structural features but differing in the position of the oxo group.

    (5S,6R,7E,9E,12S,14Z)-6-{[(2S)-2-Amino-2-carboxyethyl]sulfanyl}-5,12-dihydroxy-7,9,14-icosatrienoic acid: A compound with additional functional groups, leading to different biological activities.

Uniqueness

(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct biological properties. Its ability to modulate inflammatory responses and act as a signaling molecule sets it apart from other similar compounds.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6?,10-9?,12-11+,15-13+/t18-,19+/m1/s1

InChI Key

UVZBUUTTYHTDRR-GFZRSFRXSA-N

Isomeric SMILES

CCCCCC=CCC=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O

Origin of Product

United States

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